Cas no 878-00-2 (4-Acetoxybenzaldehdye)

4-Acetoxybenzaldehdye structure
4-Acetoxybenzaldehdye structure
商品名:4-Acetoxybenzaldehdye
CAS番号:878-00-2
MF:C9H8O3
メガワット:164.158022880554
MDL:MFCD00003384
CID:40175
PubChem ID:70144

4-Acetoxybenzaldehdye 化学的及び物理的性質

名前と識別子

    • 4-Acetoxybenzaldehyde
    • 4-Formylphenyl acetate
    • (4-formylphenyl) acetate
    • Acetic Acid 4-Formylphenyl Ester
    • p-Acetoxybenzaldehyde
    • 4-Acetoxy benzaldehyde
    • Benzaldehyde, 4-(acetyloxy)-
    • p-Hydroxybenzaldehyde acetate
    • 4-acetyloxybenzaldehyde
    • Benzaldehyde, p-hydroxy-, acetate
    • SEVSMVUOKAMPDO-UHFFFAOYSA-N
    • Benzaldehyde,4-(acetyloxy)-
    • Benzaldehyde, acetate
    • p-acetoxy benzaldehyde
    • 4-formylphenol acetate
    • para-acetoxybenzaldehyde
    • 4-Formylphenyl acetate #
    • 4-(Acetyloxy)benzaldehyde (ACI)
    • Benzaldehyde, p-hydroxy-, acetate (6CI, 7CI, 8CI)
    • NSC 40537
    • ALBB-001396
    • 4-(acetyloxy)-benzaldehyd
    • MFCD00003384
    • AI3-31884
    • NSC-40537
    • XS4J9N72WD
    • SY042565
    • Z57887890
    • AC-27845
    • EINECS 212-898-3
    • P-FORMYLPHENYL ACETATE
    • 4-Acetoxybenzaldehdye
    • DB-057023
    • CS-0130379
    • W-104005
    • CHEBI:86559
    • SCHEMBL203500
    • 878-00-2
    • NSC40537
    • Q27159245
    • DTXSID4061250
    • AKOS000414153
    • bmse010134
    • UNII-XS4J9N72WD
    • NS00039223
    • EN300-133569
    • STK501642
    • 4-Acetoxybenzaldehyde, 98%
    • STR05110
    • MDL: MFCD00003384
    • インチ: 1S/C9H8O3/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-6H,1H3
    • InChIKey: SEVSMVUOKAMPDO-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C=CC(OC(C)=O)=CC=1
    • BRN: 1101359

計算された属性

  • せいみつぶんしりょう: 164.04700
  • どういたいしつりょう: 164.047344113g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 43.4

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.168 g/mL at 25 °C(lit.)
  • ふってん: 265°C(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.538(lit.)
  • PSA: 43.37000
  • LogP: 1.42440
  • かんど: Air Sensitive
  • ようかいせい: 未確定

4-Acetoxybenzaldehdye セキュリティ情報

4-Acetoxybenzaldehdye 税関データ

  • 税関コード:2915390090
  • 税関データ:

    中国税関コード:

    2915390090

    概要:

    2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%

4-Acetoxybenzaldehdye 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F21180-5g
4-Acetoxybenzaldehyde
878-00-2 98%
5g
¥218.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F21180-100g
4-Acetoxybenzaldehyde
878-00-2 98%
100g
¥1868.0 2021-09-09
abcr
AB146927-25 g
4-Acetoxybenzaldehyde, 98%; .
878-00-2 98%
25g
€98.40 2023-06-23
abcr
AB146927-1 kg
4-Acetoxybenzaldehyde; 98%
878-00-2
1kg
€1,038.10 2023-01-29
Enamine
EN300-133569-100.0g
4-formylphenyl acetate
878-00-2 95%
100.0g
$460.0 2023-02-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A1467-5g
4-Acetoxybenzaldehdye
878-00-2 98.0%(GC)
5g
¥390.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
AN409-100g
4-Acetoxybenzaldehdye
878-00-2 98%
100g
¥1410.0 2022-06-10
Fluorochem
002485-100g
4-Acetoxybenzaldehyde
878-00-2 98%
100g
£79.00 2022-03-01
Apollo Scientific
OR1313-5g
4-Acetoxybenzaldehyde
878-00-2 98+%
5g
£17.00 2025-03-21
abcr
AB146927-100 g
4-Acetoxybenzaldehyde, 98%; .
878-00-2 98%
100g
€192.40 2023-06-23

4-Acetoxybenzaldehdye 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 5 min, rt → 100 °C
リファレンス
Rapid and ecofriendly esterification of alcohols with 2-acylpyridazinones
Kim, Bo Ram; et al, Bulletin of the Korean Chemical Society, 2013, 34(11), 3410-3414

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  2-Fluoropyridine Solvents: Dichloromethane ;  0 °C; 20 min, 0 °C
1.2 Reagents: 1,1,3,3-Tetramethyldisiloxane ;  0 °C; 10 min, 0 °C; 0 °C → rt; 6 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 - 2 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Tf2O-TMDS combination for the direct reductive transformation of secondary amides to aldimines, aldehydes, and/or amines
Lang, Qi-Wei; et al, Science China: Chemistry, 2016, 59(12), 1638-1644

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: β-Cyclodextrin Solvents: Water ;  50 °C; 12 h, 50 °C
リファレンス
Highly Efficient Deprotection of Aromatic Acetals under Neutral Conditions Using β-Cyclodextrin in Water
Krishnaveni, N. Srilakshmi; et al, Journal of Organic Chemistry, 2003, 68(5), 2018-2019

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Pyridine ,  Alumina
リファレンス
Ac2O-Py/basic alumina as a versatile reagent for acetylations in solvent-free conditions under microwave irradiation
Paul, Satya; et al, Tetrahedron Letters, 2002, 43(23), 4261-4265

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Water ,  Oxygen Catalysts: Bismuth nitrate Solvents: Benzene
1.2 Reagents: Water
リファレンス
A catalytic deprotection of S,S- S,O- and O,O-acetals using Bi(NO3)3.5 H2O under air
Komatsu, Naoki; et al, Advanced Synthesis & Catalysis, 2001, 343(5), 473-480

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: N,N′-1,2-Ethanediylbis[N-bromo-4-methylbenzenesulfonamide] Catalysts: Water ;  1.5 min, rt
リファレンス
Solid-state conversion of 1,1-diacetates with N,N'-dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) to aldehydes
Ghorbani-Vaghei, Ramin; et al, Mendeleev Communications, 2006, (1), 55-56

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Alumina
リファレンス
Alumina-mediated deacetylation of benzaldehyde diacetates. A simple deprotection method
Varma, Rajender S.; et al, Tetrahedron Letters, 1993, 34(20), 3207-10

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Deprotection of S,S-acetals
Firouzabadi, H.; et al, Science of Synthesis, 2007, 30, 505-586

ごうせいかいろ 9

はんのうじょうけん
1.1 rt; 5 min, 150 °C; cooled
リファレンス
Catalyst-free esterification of alcohols using 2-acyl-4,5-dichloropyridazinones under microwave conditions
Kim, Bo Ram; et al, Tetrahedron, 2013, 69(15), 3234-3237

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Eosin Solvents: Acetonitrile ;  3 h, rt
リファレンス
Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes
Yang, Mingyang; et al, Organic & Biomolecular Chemistry, 2020, 18(2), 288-291

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Catalytic oxidation of alkylphenols to hydroxybenzoic acids
, Japan, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium iodide ,  Cerium trichloride Solvents: Acetonitrile
リファレンス
CeCl3·7H2O-Promoted highly chemoselective hydrolysis of 1,3-oxathio- and dithioacetals
Yadav, J. S.; et al, Tetrahedron Letters, 2002, 43(26), 4679-4681

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
リファレンス
Formulating a new basis for the treatment against botulinum neurotoxin intoxication: 3,4-Diaminopyridine prodrug design and characterization
Zakhari, Joseph S.; et al, Bioorganic & Medicinal Chemistry, 2011, 19(21), 6203-6209

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Lithium chloride Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  BINAP Solvents: Mesitylene ,  Water ;  170 °C
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Palladium diacetate ,  CataCXium A Solvents: Toluene ;  64 h, 80 °C
リファレンス
Hydroformylation of olefins and reductive carbonylation of aryl halides with syngas formed ex situ from dehydrogenative decarbonylation of hexane-1,6-diol
Christensen, Stig Holden; et al, Organic & Biomolecular Chemistry, 2015, 13(3), 938-945

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Pyridine ;  rt; 16 h, rt
1.2 Reagents: Isopropyltriphenylphosphonium bromide Solvents: 4-(4-Penten-1-yl)phenol ;  rt
リファレンス
Mechanism of iodine(III)-promoted oxidative dearomatizing hydroxylation of phenols: evidence for radical-chain pathway
Kraszewski, Karol; et al, ChemRxiv, 2020, 1, 1-10

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Alumina ,  Iodine Solvents: Ethanol ;  10 min, rt
1.2 Reagents: Water ;  12 min, rt
リファレンス
Iodine-alumina as an efficient and useful catalyst for the regeneration of carbonyl functionality from the corresponding 1,3-oxathiolanes and 1,3-dithiolanes in aqueous system
Rohman, Rumum Md.; et al, Tetrahedron Letters, 2010, 51(21), 2862-2864

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Alumina ,  Iodine Solvents: Ethanol ;  10 min, rt
1.2 Reagents: Water ;  5 min, rt
リファレンス
Iodine-alumina as an efficient and useful catalyst for the regeneration of carbonyl functionality from the corresponding 1,3-oxathiolanes and 1,3-dithiolanes in aqueous system
Rohman, Rumum Md.; et al, Tetrahedron Letters, 2010, 51(21), 2862-2864

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Water ,  Oxygen Catalysts: Bismuth nitrate Solvents: Benzene
1.2 Reagents: Water
リファレンス
A catalytic deprotection of S,S- S,O- and O,O-acetals using Bi(NO3)3.5 H2O under air
Komatsu, Naoki; et al, Advanced Synthesis & Catalysis, 2001, 343(5), 473-480

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Pinacolborane ,  Pyridinium, 4-(1-piperidinyl)-1-[(trifluoromethyl)sulfonyl]-, 1,1,1-trifluoromet… Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Water ;  rt
リファレンス
Triflylpyridinium Enables Rapid and Scalable Controlled Reduction of Carboxylic Acids to Aldehydes using Pinacolborane
Chen, Du; et al, Angewandte Chemie, 2023, 62(2),

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Oxygen ,  Mercury fluoride (HgF2) Solvents: Acetonitrile ;  24 h, 25 °C
リファレンス
Photolytic decarboxylation of α-aryl carboxylic acids mediated by HgF2 under a dioxygen atmosphere
Farhadi, Saeid; et al, Tetrahedron Letters, 2006, 47(12), 1965-1968

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide ,  Ammonium bromide Catalysts: Perchloric acid ,  Ammonium molybdate ((NH4)6Mo7O24) tetrahydrate Solvents: Dichloromethane ,  Water
リファレンス
Oxidative cleavage of diethyldithioacetals by ammonium bromide promoted by (NH4)6Mo7O24.4H2O-H2O2: a useful synthetic protocol for regeneration of carbonyl compounds
Khan, Abu T.; et al, Indian Journal of Chemistry, 2001, (11), 1039-1042

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Sudan Red 7B ,  Oxygen ,  Ozone Solvents: Acetone ,  Water ;  0 °C
リファレンス
Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones
Schiaffo, Charles E.; et al, Journal of Organic Chemistry, 2008, 73(12), 4688-4690

ごうせいかいろ 23

はんのうじょうけん
1.1 Catalysts: Aluminum chloride Solvents: Tetrahydrofuran ;  1 min, rt
1.2 30 min, rt
1.3 Reagents: Water ;  10 min, rt
リファレンス
Facile esterification of alcohols with 2-acyl-4,5-dichloropyridazin-3(2h)-ones under Friedel-Crafts conditions
Kim, Bo Ram; et al, Synlett, 2014, 25(13), 1909-1915

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Iodosylbenzene Solvents: Dichloromethane ;  45 min, rt
リファレンス
PhIO-Mediated oxidative dethioacetalization/dethioketalization under waterfree conditions
Yu, Zhenyang; et al, ARKIVOC (Gainesville, 2021, (7), 48-65

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: Dichloromethane ;  10 min, 0 - 5 °C
1.2 Solvents: Dichloromethane ;  5 min, 0 - 5 °C
1.3 Reagents: Water ;  5 °C → rt; 20 min, rt
リファレンス
A highly efficient procedure for regeneration of carbonyl groups from their corresponding oxathioacetals and dithioacetals using sodium nitrite and acetyl chloride in dichloromethane
Khan, Abu T.; et al, Synlett, 2003, (3), 377-381

ごうせいかいろ 26

はんのうじょうけん
1.1 Catalysts: Benzene ,  Acridophosphino[2,1,10,9-klmna]acridophosphinium, 6,12-dihydro-6,6,12,12-tetraph… Solvents: 2,2,2-Trifluoroethanol ;  6 h, rt
リファレンス
Selective oxidation of benzylic alcohols via synergistic bisphosphonium and cobalt catalysis
Ding, Jia; et al, Chemical Communications (Cambridge, 2023, 59(27), 4055-4058

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 12 h, rt
リファレンス
Synthesis, characterization, and antifungal evaluation of thiolactomycin derivatives
Lv, Pei; et al, Engineering (Beijing, 2020, 6(5), 560-568

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
リファレンス
Scope and limitations of the Heck-Matsuda-coupling of phenol diazonium salts and styrenes: a protecting-group economic synthesis of phenolic stilbenes
Schmidt, Bernd; et al, Organic & Biomolecular Chemistry, 2013, 11(22), 3674-3691

ごうせいかいろ 29

はんのうじょうけん
1.1 Catalysts: Iron chloride (FeCl3) ,  Poly(4-vinylpyridine) Solvents: Dichloromethane ;  5 h, reflux; reflux → rt
リファレンス
Polymer (PVP) supported ferric chloride as a heterogeneous catalyst for selective deprotection of aldoximes and hydrazone
Chari, M. Adharvana; et al, Trends in Applied Sciences Research, 2007, 2(1), 80-84

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Vanadium oxide (V2O5) ,  Hydrogen peroxide ,  Ammonium bromide Solvents: Water
リファレンス
A useful and environmentally benign synthetic protocol for dethiolization by employing vanadium pentoxide catalyzed oxidation of ammonium bromide by hydrogen peroxide
Mondal, Ejabul; et al, Chemistry Letters, 2001, (11), 1158-1159

ごうせいかいろ 31

はんのうじょうけん
1.1 Solvents: Pyridine ;  rt; 16 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  rt
リファレンス
Mechanism of Iodine(III)-Promoted Oxidative Dearomatizing Hydroxylation of Phenols: Evidence for a Radical-Chain Pathway
Kraszewski, Karol; et al, Chemistry - A European Journal, 2020, 26(50), 11584-11592

ごうせいかいろ 32

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ceria ,  Iron oxide (Fe3O4) ,  Iron ,  Silver Solvents: Acetonitrile ;  6 h, 80 °C
リファレンス
Design and Synthesis of Silver Decorated Fe3O4 @ Fe Doped CeO2 Core-Shell Ternary Composite as Highly Efficient Nanocatalyst for Selective Oxidation of Alkenes
Ghosh, Topi; et al, ChemistrySelect, 2020, 5(31), 9601-9606

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium oxide (V2O5) (supported on TiO2) Solvents: Acetonitrile ;  4 h, 30 °C
リファレンス
V2O5@TiO2 Catalyzed Green and Selective Oxidation of Alcohols, Alkylbenzenes and Styrenes to Carbonyls
Upadhyay, Rahul ; et al, ChemCatChem, 2021, 13(16), 3594-3600

ごうせいかいろ 34

はんのうじょうけん
1.1 Reagents: Trichloroisocyanuric acid ,  Water Solvents: Acetonitrile ,  Dichloromethane ;  2 h, rt
リファレンス
A convenient protocol for the oxidation of benzyl and secondary alcohols to carbonyl compounds by trichoroisocyanuric acid
Dos Santos, Carlos Vinicius P.; et al, Letters in Organic Chemistry, 2021, 18(11), 854-861

ごうせいかいろ 35

はんのうじょうけん
1.1 Catalysts: Triacylglycerol lipase Solvents: Tetrahydrofuran ,  Cyclohexane
リファレンス
Acetylation of phenols in organic solvent catalyzed by a lipase from Chromobacterium viscosum
Nicolosi, Giovanni; et al, Tetrahedron, 1992, 48(12), 2477-82

ごうせいかいろ 36

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Ethyl acetate ;  5 h, rt
リファレンス
Friedel-Crafts Reaction of Benzyl Fluorides: Selective Activation of C-F Bonds as Enabled by Hydrogen Bonding
Champagne, Pier Alexandre; et al, Angewandte Chemie, 2014, 53(50), 13835-13839

ごうせいかいろ 37

はんのうじょうけん
1.1 Reagents: Ceric ammonium nitrate Solvents: Dichloromethane
リファレンス
Deprotection of benzaldehyde diacetates by ceric ammonium nitrate coated on silica
Cotelle, Philippe; et al, Tetrahedron Letters, 1992, 33(27), 3855-8

ごうせいかいろ 38

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 2,2′-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt ,  Laccase
リファレンス
A mild, simple and general procedure for the oxidation of benzyl alcohols to benzaldehydes
Rosenau, T.; et al, Synthetic Communications, 1996, 26(2), 315-20

ごうせいかいろ 39

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Iodine Catalysts: Palladium diacetate Solvents: Toluene ;  3 h, 80 °C
リファレンス
A Magnetically Recyclable Palladium-Catalyzed Formylation of Aryl Iodides with Formic Acid as CO Source: A Practical Access to Aromatic Aldehydes
You, Shengyong; et al, Synthesis, 2021, 53(11), 1962-1970

4-Acetoxybenzaldehdye Raw materials

4-Acetoxybenzaldehdye Preparation Products

4-Acetoxybenzaldehdye 関連文献

4-Acetoxybenzaldehdyeに関する追加情報

Chemical Profile of 4-Acetoxybenzaldehyde (CAS No. 878-00-2)

4-Acetoxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 878-00-2, is a significant intermediate in organic synthesis and pharmaceutical chemistry. This compound, featuring an acetoxy group and an aldehyde functionality on a benzene ring, exhibits versatile reactivity that makes it valuable in the synthesis of more complex molecules. Its structural attributes allow for participation in various chemical transformations, including condensation reactions, reduction, and oxidation processes, which are pivotal in the development of fine chemicals and pharmaceuticals.

The utility of 4-Acetoxybenzaldehyde extends across multiple domains of chemical research and industrial applications. In pharmaceutical synthesis, this compound serves as a precursor for the preparation of active pharmaceutical ingredients (APIs). Its aldehyde group can undergo nucleophilic addition reactions, while the acetoxy group provides stability and modularity for further functionalization. Recent advancements in synthetic methodologies have highlighted its role in constructing heterocyclic frameworks, which are prevalent in many biologically active compounds.

One of the most compelling aspects of 4-Acetoxybenzaldehyde is its application in the synthesis of natural product analogs. Researchers have leveraged its structural features to develop derivatives that mimic the pharmacophores found in therapeutic agents. For instance, studies have demonstrated its use in generating compounds with antimicrobial and anti-inflammatory properties. The ease with which it can be modified allows chemists to explore structure-activity relationships (SARs) efficiently, accelerating the discovery process.

In the realm of material science, 4-Acetoxybenzaldehyde has found applications in the synthesis of polymers and coatings. Its ability to participate in crosslinking reactions makes it a candidate for creating high-performance materials with tailored properties. Additionally, its role in photochemical reactions has been explored, particularly in the development of photoactive materials for optoelectronic applications.

Recent research has also delved into the green chemistry aspects of 4-Acetoxybenzaldehyde. Efforts to develop sustainable synthetic routes for this compound have focused on catalytic methods that minimize waste and energy consumption. For example, enzymatic approaches have been investigated as alternative pathways to traditional chemical synthesis, aligning with global efforts to promote environmentally benign practices.

The pharmacological potential of derivatives of 4-Acetoxybenzaldehyde continues to be a focal point for medicinal chemists. Preclinical studies have indicated that certain analogs exhibit promising biological activities, including kinase inhibition and antioxidant effects. These findings underscore the importance of 4-Acetoxybenzaldehyde as a scaffold for drug discovery initiatives. The compound’s accessibility and reactivity make it an attractive choice for medicinal chemists seeking to design novel therapeutic agents.

Industrial-scale production of 4-Acetoxybenzaldehyde has also seen advancements, with manufacturers adopting more efficient processes to meet growing demand. Continuous flow chemistry has emerged as a particularly promising technique for its synthesis, offering improved yield and scalability compared to batch processes. Such innovations not only enhance production efficiency but also contribute to cost reduction, making the compound more widely available for research and commercial applications.

The versatility of 4-Acetoxybenzaldehyde is further highlighted by its role in agrochemical research. Derivatives of this compound have been investigated for their potential as pesticides and herbicides due to their ability to interfere with metabolic pathways in pests. This application aligns with the broader goal of developing sustainable agricultural solutions that minimize environmental impact.

In conclusion, 4-Acetoxybenzaldehyde (CAS No. 878-00-2) is a multifaceted compound with broad utility across pharmaceuticals, materials science, and agrochemicals. Its structural features enable diverse chemical transformations, making it a valuable building block for synthetic chemistry. Ongoing research continues to uncover new applications and refine synthetic methodologies, ensuring its continued relevance in scientific and industrial contexts.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:878-00-2)4-Acetoxybenzaldehdye
A842373
清らかである:99%/99%
はかる:100g/250g
価格 ($):287.0/712.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:878-00-2)4-ACETOXYBENZALDEHYDE
2374366
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ